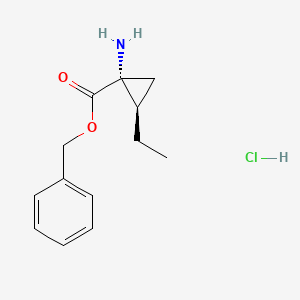
2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both bromine and chlorine substituents on the pyridine ring, along with an acetonitrile group. It is widely used in various chemical synthesis processes due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of catalysts such as palladium and specific solvents to facilitate the halogenation process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve continuous flow systems to optimize the reaction time and efficiency .
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other nucleophiles.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form various substituted pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Cross-Coupling: Palladium catalysts and ligands in the presence of bases like triethylamine are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile is extensively used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of various biologically active compounds and pharmaceuticals. Additionally, it is used in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The presence of both bromine and chlorine atoms on the pyridine ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparación Con Compuestos Similares
- 2-Bromo-6-chloropyridine
- 2-Chloro-5-pyridineacetonitrile
- 2-Bromo-5-fluoropyridine
- 2,6-Dibromopyridine
Uniqueness: 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile is unique due to the presence of both bromine and chlorine substituents along with the acetonitrile group, which enhances its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C7H4BrClN2 |
|---|---|
Peso molecular |
231.48 g/mol |
Nombre IUPAC |
2-(2-bromo-6-chloropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-7-5(3-4-10)1-2-6(9)11-7/h1-2H,3H2 |
Clave InChI |
BJGOKXGRBOHRKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1CC#N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


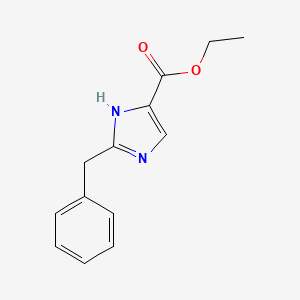
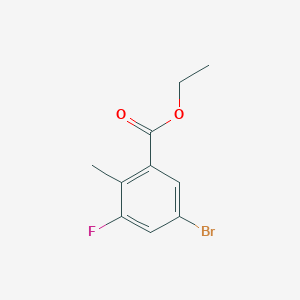
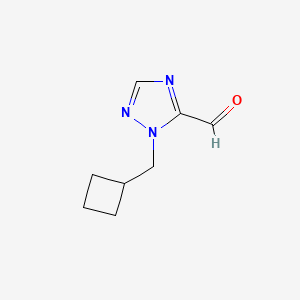

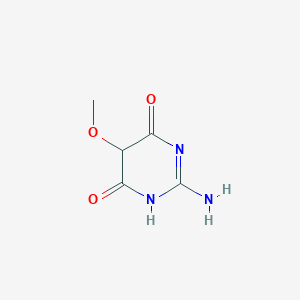
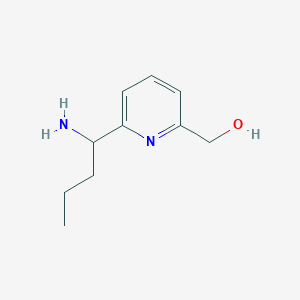
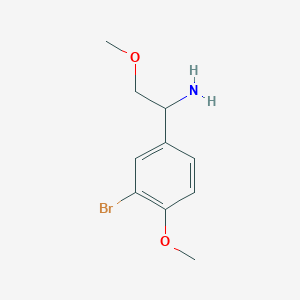


![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)
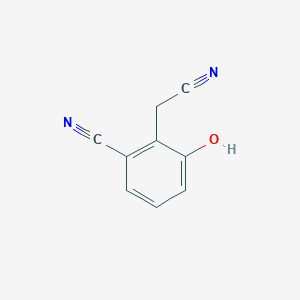
![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
